molecular formula C22H20O10 B10769829 (1S,3S,8R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one

(1S,3S,8R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one

Cat. No.: B10769829
M. Wt: 444.4 g/mol
InChI Key: CTBBEXWJRAPJIZ-YKKDAKQZSA-N
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Description

The compound “(1S,3S,8R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[43103,8]decan-4-one” is a complex organic molecule characterized by multiple functional groups, including benzoyl, hydroxyl, methoxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tricyclic core, introduction of the benzoyl group, and subsequent functionalization with hydroxyl and methoxy groups. Common synthetic routes may involve:

    Cyclization Reactions: To form the tricyclic core.

    Friedel-Crafts Acylation: To introduce the benzoyl group.

    Hydroxylation and Methoxylation: Using reagents like hydrogen peroxide or methanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of the oxo groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions at the methoxy or benzoyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

    Acids/Bases: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

Biology

In biology, it might be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for drug development, particularly if they exhibit significant biological activity.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S,8R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one: is similar to other polycyclic compounds with multiple functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the tricyclic core structure, which could confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H20O10

Molecular Weight

444.4 g/mol

IUPAC Name

(1S,3S,8R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one

InChI

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13?,16?,17?,18?,20-,21+,22-/m1/s1

InChI Key

CTBBEXWJRAPJIZ-YKKDAKQZSA-N

Isomeric SMILES

COC1=CC(=O)OC(=C1)C2[C@@]3(CC4C([C@]2(C([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O

Canonical SMILES

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O

Origin of Product

United States

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